

Recommended suppliers for purchasing research-grade Substance P(1-7) TFA.

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Compound of Interest

Compound Name: Substance P(1-7) TFA

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Application Notes and Protocols for Research-Grade Substance P(1-7) TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and use of research-grade **Substance P(1-7) TFA**. This document includes a list of recommended suppliers, detailed experimental protocols, and an overview of the known signaling pathways.

Recommended Suppliers for Research-Grade Substance P(1-7) TFA

When purchasing **Substance P(1-7) TFA** for research purposes, it is crucial to source high-purity material to ensure reliable and reproducible experimental outcomes. The following table summarizes key information for several recommended suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).



Supplier	Catalog Number (Example)	Purity	Available Quantities	Price (USD, Example)	Additional Information
MedChemEx press	HY-P1485A	>99%[1]	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	\$141 for 5 mg	Certificate of Analysis (CoA) and HPLC/MS data available.[1]
Cayman Chemical	24035	≥98%	1 mg, 5 mg	Contact for pricing	Detailed product information and stability data available.
Amsbio	AMS.T75963	Not specified	1 mg, 5 mg, 200 mg	Contact for pricing	States the product has anti-nociceptive activity.[2]
AbMole BioScience	M54277	>98.5%	Inquire for details	Inquire for pricing	CoA and MSDS available.
TargetMol	T7675	Not specified	1 mg, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	\$48 for 1 mg, \$98 for 5 mg	Offers various salt forms.[3]
LKT Labs	S8007	≥95%	1 mg, 2 mg, 5 mg	\$81.70 for 1 mg, \$245.30 for 5 mg	Provides a list of publications citing their product.[4]



Experimental Protocols In Vivo Administration for Neurological Studies

This protocol is adapted from methodologies described for studying the effects of Substance P(1-7) in the central nervous system.[5]

Objective: To assess the in vivo effects of **Substance P(1-7) TFA** on neuronal activity and behavior in a rodent model.

Materials:

- Substance P(1-7) TFA
- Sterile saline solution (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- Stereotaxic apparatus
- Hamilton syringe (10 μL)
- Animal model (e.g., Sprague-Dawley rats)

Procedure:

- Preparation of Substance P(1-7) TFA Solution:
 - On the day of the experiment, dissolve **Substance P(1-7) TFA** in sterile saline to the desired concentration (e.g., $1 \mu g/\mu L$).
 - Vortex briefly to ensure complete dissolution. Keep the solution on ice.
- Animal Preparation:
 - Anesthetize the animal using an appropriate anesthetic and mount it in a stereotaxic apparatus.
 - Perform a craniotomy to expose the brain region of interest (e.g., the substantia nigra).

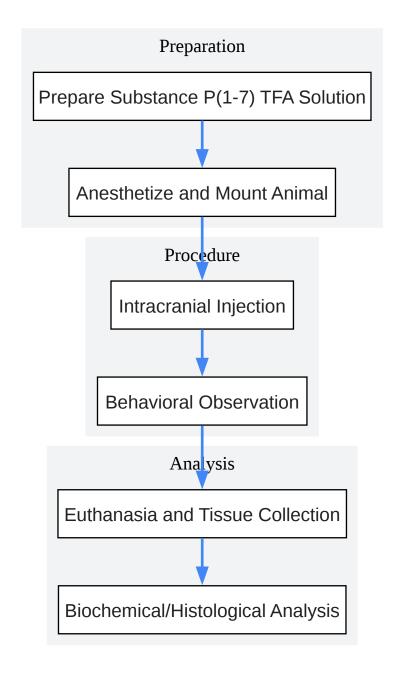


· Intracranial Injection:

- Lower a Hamilton syringe filled with the Substance P(1-7) TFA solution to the target coordinates.
- Infuse the solution at a slow, controlled rate (e.g., 0.2 μ L/min) to a total volume of 1 μ L.
- Leave the syringe in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
- Behavioral Observation and Tissue Collection:
 - Following the injection, monitor the animal for any behavioral changes according to the experimental design.
 - At the designated time point, euthanize the animal and collect brain tissue for further analysis (e.g., HPLC, immunohistochemistry).

Experimental Workflow for In Vivo Administration





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In Vivo Experimental Workflow

In Vitro Cell-Based Assay: Neuronal Cell Culture

This protocol outlines a general procedure for treating cultured neuronal cells with **Substance P(1-7) TFA** to assess its effects on cell signaling.

Objective: To investigate the in vitro effects of **Substance P(1-7) TFA** on a neuronal cell line.



Materials:

- Neuronal cell line (e.g., SH-SY5Y)
- · Complete cell culture medium
- Substance P(1-7) TFA
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for RT-qPCR)

Procedure:

- Cell Culture:
 - Culture neuronal cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.
 - Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
- Treatment with Substance P(1-7) TFA:
 - Prepare a stock solution of Substance P(1-7) TFA in a suitable solvent (e.g., sterile water or PBS).
 - Dilute the stock solution to the desired final concentrations in a complete cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of **Substance P(1-7) TFA**. Include a vehicle control group.
 - Incubate the cells for the desired time period (e.g., 24 hours).
- Downstream Analysis:



- After incubation, wash the cells with PBS.
- Proceed with the desired downstream analysis. For example:
 - Western Blotting: Lyse the cells, quantify protein concentration, and perform western blotting to analyze the expression of target proteins.
 - RT-qPCR: Extract total RNA, synthesize cDNA, and perform real-time quantitative PCR to analyze gene expression levels.
 - Cell Viability Assay: Use a commercially available kit (e.g., MTT or WST-1) to assess cell viability.

Signaling Pathways

Unlike its parent peptide, Substance P, which primarily acts through the neurokinin-1 (NK-1) receptor, Substance P(1-7) does not appear to bind to this receptor.[6] Research suggests that Substance P(1-7) exerts its effects through a distinct, yet to be fully characterized, signaling pathway. Evidence points towards a modulatory role on dopaminergic and glutamatergic systems.[7]

Modulation of Dopamine Signaling:

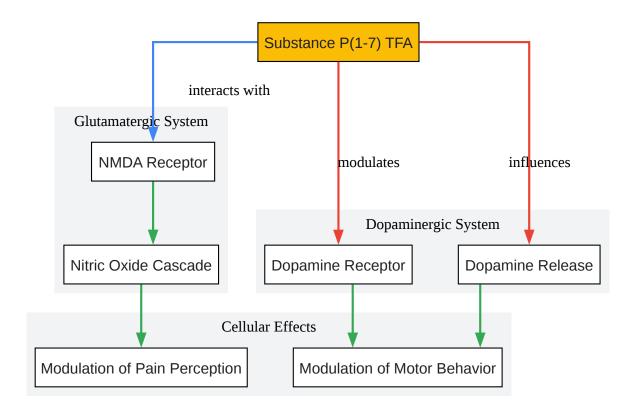
Substance P(1-7) has been shown to influence dopamine release and receptor density in the brain.[1][8] This suggests an interaction with the dopamine signaling cascade, which could be relevant for its observed effects on motor behavior and in models of opioid withdrawal.

Interaction with NMDA Receptor Signaling:

Studies have indicated that Substance P(1-7) can prevent morphine-evoked pain behavior through the spinal NMDA-NO cascade.[9] This implies an interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.

Proposed Signaling Pathway of Substance P(1-7) TFA





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Substance P(1-7) TFA Signaling

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